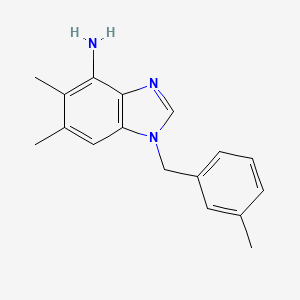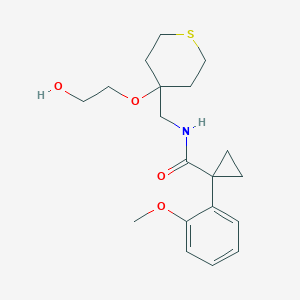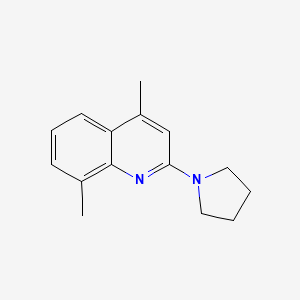
4,8-Dimethyl-2-(1-pyrrolidinyl)quinoline
説明
4,8-Dimethyl-2-(1-pyrrolidinyl)quinoline is a chemical compound with the molecular formula C11H11N . It is a derivative of quinoline, which is a nitrogen-containing heterocycle . The compound also contains a pyrrolidine ring, a five-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as this compound, often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . For example, Wan et al. designed and synthesized a series of pyrrolidine derivatives starting from (2S,4R)-4-hydroxyproline .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring with two methyl groups at the 4 and 8 positions and a pyrrolidinyl group at the 2 position . The molecular weight of the compound is 157.2117 .科学的研究の応用
4,8-Dimethyl-2-(1-pyrrolidinyl)quinoline has been studied for its potential applications in the field of medicinal chemistry and drug discovery. This compound has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, and anti-bacterial activities. Additionally, this compound has been studied for its potential role in the development of novel drugs and therapeutic agents. This compound has also been studied for its ability to inhibit the activity of certain enzymes, such as protein tyrosine phosphatases, which are involved in the regulation of cell growth and differentiation. Finally, this compound has been studied for its ability to modulate the activity of certain receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
作用機序
The mechanism of action of 4,8-Dimethyl-2-(1-pyrrolidinyl)quinoline is not fully understood. However, it is believed that this compound acts by binding to certain enzymes and receptors, thus modulating their activity. For example, this compound has been found to bind to the serotonin receptor, which is involved in the regulation of mood and behavior. Additionally, this compound has been found to bind to certain protein tyrosine phosphatases, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. For example, this compound has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, and anti-bacterial activities. Additionally, this compound has been found to inhibit the activity of certain enzymes, such as protein tyrosine phosphatases, which are involved in the regulation of cell growth and differentiation. Finally, this compound has been found to modulate the activity of certain receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
実験室実験の利点と制限
The use of 4,8-Dimethyl-2-(1-pyrrolidinyl)quinoline in laboratory experiments has a number of advantages. This compound is a relatively inexpensive and readily available compound, making it ideal for use in laboratory experiments. Additionally, this compound has been found to possess a variety of biochemical and physiological effects, making it a useful tool for studying the effects of certain compounds on biological systems.
However, there are also some limitations to the use of this compound in laboratory experiments. For example, the mechanism of action of this compound is not fully understood, making it difficult to predict its effects in certain biological systems. Additionally, this compound has not been extensively studied, making it difficult to draw conclusions about its potential applications in the field of medicinal chemistry and drug discovery.
将来の方向性
The potential applications of 4,8-Dimethyl-2-(1-pyrrolidinyl)quinoline in the field of medicinal chemistry and drug discovery are still largely unexplored. As such, there are a number of potential future directions for research on this compound. For example, further research could be conducted to better understand the mechanism of action of this compound, as well as its potential applications in the development of novel drugs and therapeutic agents. Additionally, further research could be conducted to explore the potential of this compound as an inhibitor of certain enzymes, such as protein tyrosine phosphatases, as well as its potential to modulate the activity of certain receptors, such as the serotonin receptor. Finally, further research could be conducted to explore the potential of this compound as an anti-inflammatory, anti-oxidant, anti-cancer, and anti-bacterial agent.
合成法
The synthesis of 4,8-Dimethyl-2-(1-pyrrolidinyl)quinoline can be achieved through a variety of methods. One method involves the reaction of 4-methyl-2-quinoline with 1-pyrrolidin-2-one in the presence of a base such as sodium hydroxide. This reaction yields this compound as the product. Other methods for the synthesis of this compound include the reaction of 4-methyl-2-quinoline with 2-pyrrolidinone in the presence of a base, or the reaction of 4-methyl-2-quinoline with 1-pyrrolidine in the presence of a base.
特性
IUPAC Name |
4,8-dimethyl-2-pyrrolidin-1-ylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-11-6-5-7-13-12(2)10-14(16-15(11)13)17-8-3-4-9-17/h5-7,10H,3-4,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXGOELTARHIOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)N3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322000 | |
| Record name | 4,8-dimethyl-2-pyrrolidin-1-ylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819669 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
338415-81-9 | |
| Record name | 4,8-dimethyl-2-pyrrolidin-1-ylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-Methyl-1-(2-oxo-1,3-diazinan-1-yl)butan-2-yl]prop-2-enamide](/img/structure/B2902716.png)
![N-[4-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide](/img/structure/B2902720.png)
![3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2902721.png)
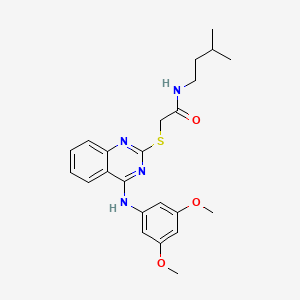


![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2902726.png)
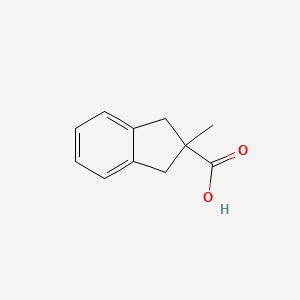
![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2902728.png)
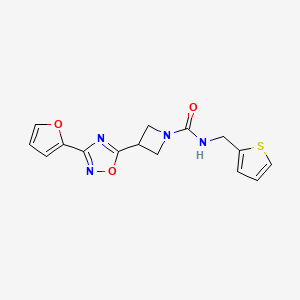
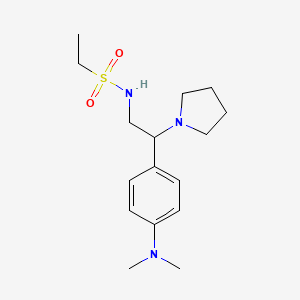
![2-(4-ethoxyphenyl)-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2902733.png)
